molecular formula C22H16O2 B074250 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol CAS No. 1421-83-6

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol

Cat. No. B074250
CAS RN: 1421-83-6
M. Wt: 312.4 g/mol
InChI Key: DKAAILWGWGVYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol (DDAD) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzo(a)pyrene, which is a well-known carcinogen. DDAD has been found to have several biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism Of Action

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol exerts its anti-cancer effects through several mechanisms, including the inhibition of DNA adduct formation, the induction of apoptosis, and the inhibition of the NF-κB signaling pathway. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the activity of several enzymes involved in carcinogenesis, including cytochrome P450.

Biochemical And Physiological Effects

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to have several biochemical and physiological effects, including the inhibition of the production of reactive oxygen species (ROS), the inhibition of lipid peroxidation, and the modulation of several signaling pathways involved in inflammation and cancer. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to induce the expression of several antioxidant enzymes, including glutathione peroxidase and superoxide dismutase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potent anti-cancer activity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be effective against several types of cancer cells, making it a promising candidate for cancer research. However, one of the main limitations of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potential toxicity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be toxic to several types of cells, including liver cells and immune cells.

Future Directions

There are several future directions for research on 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol. One potential direction is the development of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol-based drugs for the treatment of cancer. Another potential direction is the investigation of the potential use of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol as a chemopreventive agent. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol.

Synthesis Methods

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol can be synthesized through several methods, including the oxidation of dibenz(a,h)anthracene-3,4-diol and the reduction of dibenz(a,h)anthracene-3,4-dione. The most commonly used method for synthesizing 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol involves the reduction of dibenz(a,h)anthracene-3,4-dione using sodium borohydride.

Scientific Research Applications

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for cancer research. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.

properties

CAS RN

1421-83-6

Product Name

3,4-Dihydrodibenz(a,h)anthracene-3,4-diol

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol

InChI

InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H

InChI Key

DKAAILWGWGVYES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O

synonyms

dibenzoanthracene-3,4-dihydrodiol

Origin of Product

United States

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